molecular formula C11H11NO5S B575436 N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide CAS No. 185009-44-3

N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide

Cat. No.: B575436
CAS No.: 185009-44-3
M. Wt: 269.271
InChI Key: ZSCHOXNBRXQBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide typically involves multicomponent reactions. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone, tetronic acid, and aromatic aldehydes under microwave irradiation in the presence of ammonium acetate as a catalyst . This method is efficient and environmentally friendly, reducing reaction times and the use of chemical agents.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties.

Scientific Research Applications

N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound exhibits potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. It also exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1,4-naphthoquinone derivatives: These compounds share a similar naphthoquinone scaffold and exhibit comparable biological activities.

    Tetronic acid derivatives: These compounds are structurally related and have similar synthetic routes and applications.

Uniqueness

N-(4-Hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-4-methylbenzenesulfonamide is unique due to its combination of a furan ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

185009-44-3

Molecular Formula

C11H11NO5S

Molecular Weight

269.271

IUPAC Name

N-(3-hydroxy-5-oxo-2H-furan-4-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H11NO5S/c1-7-2-4-8(5-3-7)18(15,16)12-10-9(13)6-17-11(10)14/h2-5,12-13H,6H2,1H3

InChI Key

ZSCHOXNBRXQBAI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(COC2=O)O

Synonyms

Benzenesulfonamide, N-(2,5-dihydro-4-hydroxy-2-oxo-3-furanyl)-4-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.